1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine
CAS No.: 1247574-31-7
Cat. No.: VC2826517
Molecular Formula: C12H16ClFN2
Molecular Weight: 242.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247574-31-7 |
|---|---|
| Molecular Formula | C12H16ClFN2 |
| Molecular Weight | 242.72 g/mol |
| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine |
| Standard InChI | InChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 |
| Standard InChI Key | DZNJNOBGGIJDJQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N |
| Canonical SMILES | C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Identification
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine features a six-membered piperidine ring with an amino group at position 3 and a substituted benzyl group attached to the nitrogen at position 1. The phenyl ring of the benzyl group bears chlorine at position 2 and fluorine at position 4, creating a distinctive halogenated aromatic system. This structural arrangement contributes to the compound's chemical behavior and potential pharmaceutical relevance.
The compound is characterized by several identifiers that facilitate its recognition in chemical databases and literature:
| Identifier | Value |
|---|---|
| CAS Number | 1247574-31-7 |
| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine |
| Molecular Formula | C₁₂H₁₆ClFN₂ |
| InChI | InChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 |
| InChIKey | DZNJNOBGGIJDJQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N |
Physical and Chemical Properties
The physical and chemical properties of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine determine its behavior in various chemical environments and potential applications. The table below summarizes the key physicochemical characteristics of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 242.72 g/mol |
| Physical State | Solid (at standard conditions) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol) |
| Melting Point | Not specifically reported in literature |
| Boiling Point | Not specifically reported in literature |
| Log P (Calculated) | Likely between 2-3 (based on similar structures) |
| pKa | Primary amine: ~9-10; Tertiary amine: ~8-9 (estimated) |
The presence of both primary and tertiary amine groups renders the compound basic in nature. The primary amine at position 3 of the piperidine ring serves as a nucleophilic center, making it reactive toward electrophiles. The tertiary amine within the piperidine structure also contributes to the compound's basicity and provides an additional site for chemical reactions such as quaternization and alkylation.
The halogen substituents (chlorine and fluorine) on the phenyl ring influence the electronic distribution within the aromatic system, potentially affecting the compound's lipophilicity, metabolic stability, and binding interactions with biological targets .
Synthesis Methodologies
Laboratory Synthesis Approaches
The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine typically involves a nucleophilic substitution reaction between piperidin-3-amine and 2-chloro-4-fluorobenzyl chloride. This reaction proceeds under basic conditions, where the amine nitrogen of piperidin-3-amine acts as a nucleophile, displacing the chloride leaving group from the benzyl chloride.
A general synthetic route can be represented as follows:
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Preparation of the reaction mixture by combining piperidin-3-amine with 2-chloro-4-fluorobenzyl chloride
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Addition of a suitable base (e.g., potassium carbonate, sodium hydroxide, or triethylamine) to neutralize the hydrochloric acid generated during the reaction
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Conducting the reaction in an appropriate solvent such as dichloromethane, toluene, or acetonitrile
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Purification of the product through techniques such as recrystallization, column chromatography, or extraction procedures
This synthetic approach is relatively straightforward and employs readily available starting materials, making it suitable for laboratory-scale production of the target compound.
Industrial Production Considerations
For industrial-scale production of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine, more efficient and cost-effective methodologies are typically employed. These may include:
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Continuous flow synthesis, which provides better control over reaction parameters, improved heat transfer, and enhanced safety profiles
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Automated reactor systems that allow for precise monitoring and adjustment of reaction conditions
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Advanced purification techniques such as continuous chromatography or membrane filtration to improve product purity and recovery
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Implementation of green chemistry principles to minimize waste generation and reduce environmental impact
These industrial approaches aim to optimize yield, purity, and cost-effectiveness while maintaining sustainable manufacturing practices.
Applications in Research and Development
Chemical Transformation Capabilities
The functional groups present in 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine enable various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can participate in numerous reactions, including:
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Acylation of the primary amine to form amides with different acyl chlorides, anhydrides, or carboxylic acids
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Alkylation of the primary amine to generate secondary or tertiary amines
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Reductive amination reactions with aldehydes or ketones to form substituted amine derivatives
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Formation of carbamates, ureas, or thioureas through reaction with appropriate reagents
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Sulfonylation of the primary amine to produce sulfonamides
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Potential cyclization reactions involving both the primary and tertiary amine functionalities
These transformation capabilities expand the utility of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine as a synthetic building block for constructing more complex molecules with tailored properties.
| Supplier | Product ID | Purity | Available Quantities | Price Range |
|---|---|---|---|---|
| CymitQuimica | 3D-XZB57431 | Not specified | 100 mg, 1 g | 469.00 € (100 mg), 1,173.00 € (1 g) |
| AnHorn Shop | AG01AH73 | 95% | 50 mg, 100 mg, 250 mg, 1 g, 5 g, 10 g | Information not available |
When handling this compound, standard safety protocols for chemical substances should be followed, including the use of appropriate personal protective equipment, proper ventilation, and adherence to laboratory safety guidelines .
The commercial availability of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine facilitates its utilization in research laboratories, enabling scientists to explore its potential applications in medicinal chemistry, synthetic methodology development, and other chemical investigations.
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